molecular formula C17H15NO3 B1669704 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione CAS No. 620931-39-7

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione

Cat. No. B1669704
M. Wt: 281.3 g/mol
InChI Key: LVVSKXULWVLTOX-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione” is a complex organic compound. It contains a methoxybenzyl group, which is a benzyl group with a methoxy substituent at the para position, and an indoline-2,3-dione group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indoline ring, which is a type of heterocyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The “2,3-dione” indicates the presence of two carbonyl groups at the 2nd and 3rd positions of the indoline ring. The “1-(4-Methoxybenzyl)” suggests a methoxybenzyl group attached at the 1st position of the indoline ring .

Scientific Research Applications

Crystal Structure and Polymorphism

  • N-(4-Methoxybenzyl)phthalimide : Research has identified a triclinic polymorph of this compound, demonstrating its polymorphic nature. The compound was synthesized through the reaction of potassium phthalimide and 4-methoxybenzyl chloride, highlighting its potential in crystallography and materials science (Takahashi, 2012).

Molecular Interactions and Framework Formation

  • 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione : This study reveals the molecular interactions and framework formation abilities of the compound. It shows the link between 4-methoxybenzene and 5-chloroindoline-2,3-dione, forming a three-dimensional framework through weak intermolecular interactions (Wu, Zheng, Cao, & Xiao, 2011).

Molecular Conformation and Intermolecular Bonds

  • N‐(4‐Methoxy­benz­yl)phthalimide : This paper discusses the formation of infinite ribbons through intermolecular bonds, indicating the compound's significance in studying molecular conformations and supramolecular chemistry (Warzecha, Lex, & Griesbeck, 2006).

Biodegradable Polymer Research

  • Biodegradable Polyesteramides : This research involves the preparation of morpholine-2,5-dione derivatives with p-methoxy-protected thiol groups, emphasizing its use in creating biodegradable polymers with functional groups (Veld, Dijkstra, & Feijen, 1992).

Antimicrobial and Antiviral Applications

  • Organotin(IV)-Schiff Base Complexes : A study involving the antimicrobial activity of complexes with 1-(4-methoxybenzyl)indoline-2,3-dione derivatives highlights its potential in antimicrobial and antiviral research (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).

  • Anti-HIV Activity : Compounds derived from 1-(4-methoxybenzyl)indoline-2,3-dione have been evaluated for anti-HIV activity, showcasing their potential in developing antiviral therapies (Hamdy et al., 2015).

Chemical Synthesis and Medicinal Chemistry

  • Synthesis of Codeine and Morphine Derivatives : Research has explored the synthesis ofmorphine and codeine derivatives using 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione. This underscores its significance in the synthesis of complex organic compounds and pharmaceuticals (Lie, Maat, & Beyerman, 2010).

Heterocyclic Chemistry

  • Isocoumarin and Isoquinoline Derivatives : Studies involving the synthesis of novel isoquinoline-1,3-dione derivatives using 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione demonstrate its application in creating diverse heterocyclic compounds (Mahmoud, El-Shahawi, & Farahat, 2008).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. Similar compounds have been studied for their potential uses in medicinal chemistry, such as in the treatment of neurodegenerative diseases .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVSKXULWVLTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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